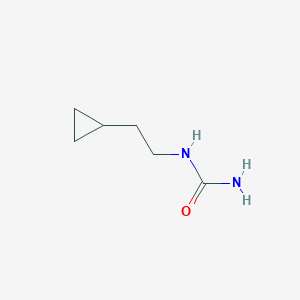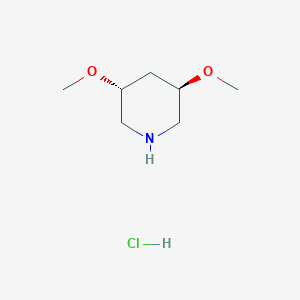
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the brain. The compound was first synthesized in the 1970s as a potential analgesic, but its neurotoxicity was quickly discovered when it was found to cause Parkinson's disease-like symptoms in humans and other animals.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has explored the synthesis of various derivatives of 1,2,4-triazole, including compounds related to 1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine. These derivatives have been examined for their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş et al., 2007).
Potential Use as PET Radiotracers
Analogues of σ receptor ligand PB28, similar in structure to the compound , have been designed for potential use as positron emission tomography (PET) radiotracers in oncology. These analogues aim to reduce lipophilicity for better diagnostic applications (Abate et al., 2011).
Bacterial Persister Targeting
A compound structurally related to this compound, known as C10, has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing antibiotic resistance (Kim et al., 2011).
Synthesis of Novel Analgesic and Anti-Inflammatory Agents
Research has been conducted on the synthesis of new chemical compounds derived from visnaginone and khellinone, which are structurally similar to the discussed compound. These compounds have shown promise as analgesic and anti-inflammatory agents, with potential applications in medical treatment (Abu‐Hashem et al., 2020).
Bioactive Phenolic Mannich Bases
New Mannich bases with piperazines, sharing a similar structural framework, have been synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds have exhibited high potency and selectivity in these areas (Gul et al., 2019).
Antiarrhythmic and Antihypertensive Effects
A series of pyrrolidin-2-one and pyrrolidine derivatives, related in structure, have been investigated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds have displayed promising results in these areas of medical research (Malawska et al., 2002).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxolan-2-ylmethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-20-5-2-4-19(16-20)24-13-11-23(12-14-24)18-7-9-22(10-8-18)17-21-6-3-15-26-21/h2,4-5,16,18,21H,3,6-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBQXNPMGDSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)



![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)




![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)